molecular formula C20H17N3O5 B12189923 N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12189923
M. Wt: 379.4 g/mol
InChI Key: DHLAURVLQIURAI-UHFFFAOYSA-N
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Description

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a combination of various functional groups, including an oxadiazole ring, a benzodioxine moiety, and an allyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the allyloxyphenyl group and the benzodioxine moiety. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and benzodioxine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(prop-2-en-1-yloxy)phenyl]acetamide: This compound shares the allyloxyphenyl group but lacks the oxadiazole and benzodioxine moieties.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound has a similar allyloxyphenyl group but differs in the presence of a benzoyl group instead of the oxadiazole and benzodioxine moieties.

Uniqueness

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C20H17N3O5/c1-2-11-25-14-9-7-13(8-10-14)18-19(23-28-22-18)21-20(24)17-12-26-15-5-3-4-6-16(15)27-17/h2-10,17H,1,11-12H2,(H,21,23,24)

InChI Key

DHLAURVLQIURAI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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